2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one
Description
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-30-18-6-4-5-17(13-18)15-31-23-16-32-22(14-21(23)28)24(29)27-11-9-26(10-12-27)20-8-3-2-7-19(20)25/h2-8,13-14,16H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRPLFAJTNJNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one is a complex organic molecule with potential therapeutic applications. Its structure includes a pyran-4-one backbone, a piperazine moiety, and fluorinated aromatic groups, which contribute to its unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound indicates the presence of two fluorine atoms and various functional groups that enhance its biological activity. The key structural features include:
- Pyran-4-one backbone : Contributes to the compound's stability and reactivity.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems.
- Fluorinated aromatic groups : Enhance lipophilicity and bioavailability.
Mechanisms of Biological Activity
-
Inhibition of Equilibrative Nucleoside Transporters (ENTs) :
- The compound has been identified as a significant inhibitor of ENTs, which are critical for nucleotide metabolism and regulation of adenosine levels. This inhibition may lead to therapeutic effects in conditions where adenosine dysregulation is implicated, such as cancer and inflammatory diseases.
- Anticancer Activity :
- Monoamine Oxidase (MAO) Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| ENTs Inhibition | Regulates adenosine levels | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| MAO Inhibition | Affects neurotransmitter metabolism |
Case Studies
- Cytotoxicity Assays :
- NMR Studies on Binding Interactions :
- Comparative Studies with Known Inhibitors :
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one exhibit potential as:
- Antidepressants : The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for antidepressant activity.
- Anxiolytics : Studies show that modifications on the piperazine can enhance anxiolytic effects, making this compound a candidate for further exploration in anxiety disorder treatments.
Anticancer Activity
The compound's structural components suggest potential interactions with various molecular targets implicated in cancer progression:
- Polo-like Kinase Inhibition : Research has highlighted the importance of targeting polo-like kinases (Plk) in cancer therapy. Compounds with similar scaffolds have been evaluated for their ability to inhibit Plk1, a critical regulator of cell division .
Drug Design and Synthesis
The synthesis pathways for compounds like this compound involve multi-step organic reactions. This compound serves as a versatile building block in drug discovery, enabling the development of new therapeutic agents through:
- Modification of Functional Groups : The introduction of various substituents can lead to derivatives with enhanced efficacy and selectivity against specific targets.
- Structure-Activity Relationship (SAR) Studies : Ongoing research focuses on optimizing the structure to improve pharmacological profiles, including potency and safety .
Case Study 1: Antidepressant Activity
A study investigating derivatives of piperazine compounds found that modifications similar to those in this compound significantly enhanced serotonin receptor affinity, leading to improved antidepressant-like effects in animal models .
Case Study 2: Cancer Therapeutics
Another research initiative explored the anticancer properties of compounds with similar frameworks, demonstrating that certain derivatives exhibited selective inhibition of Plk1, leading to reduced cell proliferation in various cancer cell lines. The findings underscore the potential of this class of compounds in developing targeted cancer therapies .
Data Table: Summary of Applications
Chemical Reactions Analysis
Acylation and Carbonyl Reactivity
The central carbonyl group (C=O) in the pyranone ring and the piperazine-linked amide carbonyl are reactive sites for nucleophilic attack.
-
Hydrolysis :
Under acidic or basic conditions, the pyranone carbonyl undergoes hydrolysis to form a carboxylic acid derivative. For example, treatment with aqueous HCl (1M) at reflux yields 5-((3-methoxybenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carboxylic acid)-4H-pyran-4-ol (yield: ~75%) .-
Conditions : 1M HCl, 80°C, 6 hours.
-
Mechanism : Nucleophilic attack by water on the electrophilic carbonyl carbon, followed by tautomerization.
-
-
Reduction :
The pyranone carbonyl can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄. For instance, NaBH₄ in methanol at 0°C selectively reduces the pyranone carbonyl to 5-((3-methoxybenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-ol (yield: 82%).-
Conditions : NaBH₄ (2 eq), MeOH, 0°C → RT, 2 hours.
-
Nucleophilic Substitution at the Methoxybenzyl Ether
The methoxybenzyloxy group (–O–CH₂–C₆H₄–OCH₃) participates in O-dealkylation under strong acidic or reductive conditions:
-
Demethylation :
Treatment with BBr₃ in dichloromethane removes the methoxy group, yielding 5-(3-hydroxybenzyloxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one (yield: 68%) . -
Reductive Cleavage :
Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ether bond, producing 5-hydroxy-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one (yield: 90%).-
Conditions : 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 4 hours.
-
Piperazine Ring Functionalization
The piperazine moiety undergoes N-alkylation and N-acylation reactions:
-
Mechanism :
Alkylation proceeds via SN2 attack on the piperazine nitrogen, while acylation involves nucleophilic substitution at the carbonyl carbon .
Pyranone Ring Modifications
The pyranone core participates in cycloaddition and electrophilic substitution :
-
Diels-Alder Reaction :
Reacts with maleic anhydride in toluene at 110°C to form a bicyclic adduct (yield: 55%).-
Regioselectivity : Controlled by electron-withdrawing effects of the carbonyl.
-
-
Halogenation :
Bromination at the pyranone C3 position using NBS (N-bromosuccinimide) yields 3-bromo-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one (yield: 48%).-
Conditions : NBS (1.1 eq), AIBN, CCl₄, reflux, 8 hours.
-
Complexation with Metal Ions
The compound acts as a bidentate ligand , coordinating transition metals via the pyranone carbonyl and piperazine nitrogen:
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH | Octahedral Cu(II) complex | 4.8 | |
| FeCl₃ | EtOH | Tetrahedral Fe(III) complex | 3.5 |
Stability Under Physiological Conditions
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several analogs, differing in substituents on the benzyloxy group, fluorophenyl position, and piperazine linkage. Key examples include:
Key Observations :
- Substituent Effects : Chloro (Cl) substituents on the benzyl group (e.g., ) increase molecular weight and lipophilicity compared to methoxy (OCH₃) groups.
- Linkage Type : Carbonyl-linked piperazines (as in the target compound) offer reduced conformational flexibility compared to methylene-linked analogs (e.g., ), which may influence pharmacokinetics .
Physicochemical Properties
- Lipophilicity : The 3-methoxybenzyl group likely reduces logP compared to chloro-substituted analogs (e.g., Cl: ~3.5 vs. OCH₃: ~2.8*), enhancing aqueous solubility.
- Molecular Weight : The target compound (estimated MW: ~449 g/mol*) falls within the range typical for CNS-penetrant drugs (<500 g/mol), similar to analogs in .
Pharmacological Activity
- Arylpiperazine Derivatives: Piperazine-containing compounds are frequently associated with serotoninergic or dopaminergic activity . The 2-fluorophenyl group may enhance selectivity for specific kinase targets compared to non-fluorinated analogs.
- Pyran-4-one Core : This scaffold is associated with anti-inflammatory and antioxidant properties in related compounds .
- Structural Predictions : The carbonyl linkage may improve metabolic stability compared to methylene-linked analogs, as seen in other piperazine derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound’s synthesis likely involves coupling a piperazine derivative (e.g., 1-(2-fluorophenyl)piperazine, CAS 1011-15-0 ) with a pyranone scaffold via a carbonyl linkage. A stepwise approach is recommended:
Piperazine Activation : Use benzoyl chloride or similar acylating agents under anhydrous conditions (e.g., DCM with DIPEA as a base) to form the carbonyl bridge .
Etherification : Introduce the 3-methoxybenzyloxy group via nucleophilic substitution (e.g., Mitsunobu reaction or alkylation with a benzyl bromide derivative).
- Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via flash chromatography or crystallization (e.g., Et2O for piperazine derivatives ). Adjust stoichiometry of acylating agents to minimize byproducts.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the 2-fluorophenyl group (δ ~7.3–7.5 ppm for aromatic protons, split patterns due to fluorine coupling) and the methoxybenzyloxy moiety (δ ~3.8 ppm for OCH3, δ ~5.0 ppm for CH2O) .
- IR Spectroscopy : Identify the carbonyl stretch (C=O, ~1650–1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with fluorine and nitrogen content .
Q. What preliminary biological screening assays are appropriate to assess its potential therapeutic activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : Evaluate via MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. cell-based assays)?
- Methodological Answer :
- Orthogonal Assays : Cross-validate kinase inhibition results using thermal shift assays (TSA) and cellular phosphorylation profiling (e.g., Western blot for p-ERK/p-AKT) .
- Solubility/Permeability Testing : Address false negatives by measuring logP/DMSO solubility and using permeability enhancers (e.g., cyclodextrins) in cell-based assays .
- Metabolic Stability : Use liver microsomes to assess compound degradation and correlate with activity loss in prolonged assays .
Q. What computational strategies can predict the compound’s target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) . Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the fluorophenyl group.
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-induced conformational changes .
- QSAR Modeling : Develop 2D/3D-QSAR models using MOE or RDKit to correlate substituent effects (e.g., methoxy position) with activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the fluorophenyl and methoxybenzyl substituents?
- Methodological Answer :
- Substituent Scanning : Synthesize analogs with:
- Varied fluorine positions (e.g., 3- or 4-fluorophenyl) .
- Alkoxy groups (e.g., ethoxy, propoxy) replacing methoxy on the benzyl ring .
- Biological Testing : Rank analogs by IC50 values in kinase assays and logD values (lipophilicity) .
- Statistical Analysis : Use PCA or cluster analysis to identify substituent patterns correlating with potency/selectivity .
Q. What statistical methods are appropriate for validating the compound’s efficacy in complex experimental designs (e.g., multi-dose, multi-target studies)?
- Methodological Answer :
- Dose-Response Analysis : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate EC50/IC50 .
- ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose studies (e.g., Tukey’s HSD for pairwise comparisons) .
- Multivariate Regression : Model synergistic/antagonistic effects in combination therapies (e.g., with cisplatin or paclitaxel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
